Z-Tyr(tbu)-ome

Description

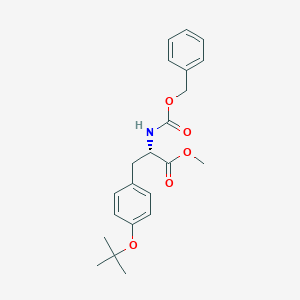

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)28-18-12-10-16(11-13-18)14-19(20(24)26-4)23-21(25)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRNNTJYTNRIDM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101147616 | |

| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5068-29-1 | |

| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5068-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-Tyr(tbu)-ome: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of Z-Tyr(tbu)-ome, a critical protected amino acid derivative utilized in synthetic peptide chemistry. The information presented herein is intended to support researchers, scientists, and professionals involved in drug development and other fields requiring the precise chemical synthesis of peptides.

Chemical Structure and Identifiers

Z-Tyr(tbu)-ome, systematically named methyl (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate, is a derivative of the amino acid L-tyrosine.[1] It features two key protecting groups: a benzyloxycarbonyl (Z or Cbz) group on the α-amino group and a tert-butyl (tBu) group on the phenolic hydroxyl group of the tyrosine side chain. The carboxyl group is esterified as a methyl ester (-OMe). These protecting groups are essential in peptide synthesis to prevent unwanted side reactions during chain elongation.[2]

The chemical structure of Z-Tyr(tbu)-ome is depicted below:

Synonyms: Cbz-O-tert-butyl-L-tyrosine methyl ester, (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoate, Z-Tyr(But)-OMe.[1][3]

Physicochemical Properties

The key physicochemical properties of Z-Tyr(tbu)-ome are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₇NO₅ | [1][3][4] |

| Molecular Weight | 385.45 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [4][5] |

| Predicted Boiling Point | 529.8 ± 50.0 °C | [4] |

| Predicted Density | 1.138 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 10.81 ± 0.46 | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage Temperature | Sealed in dry, Room Temperature or -15°C | [3][4] |

Experimental Protocols

Z-Tyr(tbu)-ome is primarily used as a building block in peptide synthesis. The following sections provide a generalized experimental workflow for its synthesis and its subsequent use in peptide chain elongation.

Conceptual Synthesis of Z-Tyr(tbu)-ome

While a specific detailed protocol for the direct synthesis of Z-Tyr(tbu)-ome was not found, a logical synthetic route can be inferred from standard protection chemistry of amino acids. The process involves the protection of the amino and hydroxyl groups of L-tyrosine methyl ester. A similar synthesis for Z-Tyr-OMe has been described and can be adapted.[1]

References

Cbz-Tyr(tBu)-OMe CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine methyl ester, commonly referred to as Cbz-Tyr(tBu)-OMe. This compound is a crucial intermediate in synthetic organic chemistry, particularly in the field of peptide synthesis. Its dual-protection scheme, with the Cbz group on the amine and the tert-butyl ether on the phenolic side chain, offers strategic advantages for the controlled assembly of complex peptide structures.

Core Compound Data

The fundamental physicochemical properties of Cbz-Tyr(tBu)-OMe are summarized below. These values are essential for reaction planning, stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 5068-29-1 | [1] |

| Molecular Formula | C₂₂H₂₇NO₅ | [2] |

| Molecular Weight | 385.45 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 529.8 ± 50.0 °C | [2] |

| Density (Predicted) | 1.138 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2] |

Synthetic and Application Workflows

The utility of Cbz-Tyr(tBu)-OMe is best understood through its synthesis and subsequent application in peptide chemistry. The following diagrams illustrate these key processes.

References

Navigating the Solubility Landscape of Z-Tyr(tbu)-ome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Tyr(tbu)-ome, or N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine methyl ester, is a critical building block in solid-phase peptide synthesis (SPPS). Its protecting groups, the benzyloxycarbonyl (Z) group on the amine and the tert-butyl (tBu) group on the phenolic hydroxyl, are instrumental in directing the peptide chain elongation. However, the successful incorporation of this and other protected amino acids is fundamentally dependent on their solubility in the organic solvents used throughout the SPPS workflow. Poor solubility can lead to incomplete reactions, challenging purifications, and ultimately, lower yields of the desired peptide.

Solubility of Z-Tyr(tbu)-ome: A Qualitative and Comparative Overview

Qualitative assessments indicate that Z-Tyr(tbu)-ome is generally soluble in a range of common organic solvents used in peptide synthesis. This includes chlorinated solvents, polar aprotic solvents, and ethers.

Qualitative Solubility of Z-Tyr(tbu)-ome

| Solvent Class | Examples | Solubility |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | Soluble |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble |

| Acetates | Ethyl Acetate | Soluble |

While specific quantitative solubility data for Z-Tyr(tbu)-ome is not widely published, data for the structurally similar Fmoc-Tyr(tBu)-OH provides a useful benchmark for its solubility in a key polar aprotic solvent.

Quantitative Solubility of a Related Protected Amino Acid

| Compound | Solvent | Solubility (at 25°C) |

| Fmoc-Tyr(tBu)-OH | DMSO | 100 mg/mL[1] |

It is important to note that the N-terminal protecting group (Z vs. Fmoc) and the C-terminal modification (methyl ester vs. free acid) will influence the overall polarity and crystal lattice energy of the molecule, thus affecting its solubility. Generally, the methyl ester of Z-Tyr(tbu)-ome is expected to be slightly less polar than the free acid of Fmoc-Tyr(tBu)-OH.

Factors Influencing the Solubility of Protected Amino Acids

The solubility of a protected amino acid like Z-Tyr(tbu)-ome is a complex interplay of several factors:

-

Protecting Groups: The nature of the protecting groups on the alpha-amino group, the side chain, and the C-terminus significantly impacts the molecule's polarity, ability to form hydrogen bonds, and overall size. Bulky, non-polar groups like tert-butyl can increase solubility in less polar organic solvents.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical. Polar aprotic solvents like DMF and DMSO are often effective due to their ability to solvate the polar regions of the molecule without interfering with the protecting groups.

-

Temperature: Solubility generally increases with temperature, although this is not always linear and must be balanced against the potential for degradation of the protected amino acid.

-

Presence of Salts: The addition of certain salts, such as lithium chloride (LiCl), can disrupt intermolecular interactions and enhance the solubility of protected peptides in organic solvents.[2]

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data for their specific experimental conditions, the following general protocol can be employed.

Objective: To determine the saturation solubility of a protected amino acid in a given organic solvent at a specific temperature.

Materials:

-

Protected amino acid (e.g., Z-Tyr(tbu)-ome)

-

Organic solvent of interest (e.g., DMF, DCM, NMP)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of the protected amino acid into a vial.

-

Add a known volume of the organic solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of the protected amino acid of known concentrations in the same solvent.

-

Inject the standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Dilute the supernatant sample with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a protected amino acid.

Caption: Workflow for determining the solubility of a protected amino acid.

Conclusion

Understanding the solubility of Z-Tyr(tbu)-ome and other protected amino acids is paramount for the efficient and successful synthesis of peptides. While quantitative data for every derivative in every solvent may not be readily available, a combination of qualitative information, data from analogous compounds, and a fundamental understanding of the factors influencing solubility can guide solvent selection. For applications requiring high precision, the experimental protocol outlined in this guide provides a robust method for determining solubility under specific laboratory conditions. This knowledge empowers researchers to optimize their synthetic strategies, minimize potential roadblocks, and ultimately achieve their peptide synthesis goals with greater confidence and success.

References

The Strategic Triad: Unraveling the Functions of Z, tBu, and OMe Protecting Groups in Z-Tyr(tBu)-OMe for Advanced Peptide Synthesis

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise orchestration of chemical reactions is paramount to achieving the desired molecular architecture and biological function. The use of protecting groups is a cornerstone of this discipline, preventing unwanted side reactions and ensuring the fidelity of the peptide chain elongation. This technical guide delves into the core functions and synergistic interplay of the benzyloxycarbonyl (Z), tert-butyl (tBu), and methyl ester (OMe) protecting groups in the versatile amino acid derivative, Z-Tyr(tBu)-OMe. Understanding the distinct roles and orthogonal nature of these groups is crucial for their effective application in solution-phase peptide synthesis, a technique favored for the large-scale production of shorter peptides and peptide fragments.

Core Functions of the Protecting Groups

The strategic deployment of protecting groups in Z-Tyr(tBu)-OMe allows for the selective manipulation of the three reactive functionalities of the tyrosine amino acid: the α-amino group, the phenolic hydroxyl side chain, and the C-terminal carboxylic acid.

The Z (Benzyloxycarbonyl) Group: N-α Protection

The Z-group, also known as Cbz, serves as a robust shield for the α-amino group of tyrosine. This protection is critical to prevent the nucleophilic amine from engaging in undesired reactions, most notably self-condensation or reacting out of sequence during peptide bond formation.

Key Advantages of the Z-Group:

-

Racemization Resistance: The urethane linkage formed by the Z-group helps to suppress racemization at the α-carbon during coupling reactions.

-

Crystallinity of Derivatives: Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.

-

Defined Deprotection: The Z-group is stable under moderately acidic and basic conditions but can be selectively removed under specific, relatively harsh conditions, primarily through catalytic hydrogenolysis or with strong acids like HBr in acetic acid.

The tBu (tert-Butyl) Group: Side-Chain Protection

The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions such as O-acylation during peptide coupling. The tert-butyl (tBu) group forms a stable ether linkage with the hydroxyl group, effectively rendering it inert during the peptide elongation process.

Key Advantages of the tBu-Group:

-

Acid Lability: The tBu group is highly susceptible to cleavage by strong acids, such as trifluoroacetic acid (TFA), which allows for its selective removal.

-

Base and Hydrogenolysis Stability: It is stable to the basic conditions often used in peptide synthesis and is resistant to the catalytic hydrogenolysis conditions used to cleave the Z-group. This stability is the linchpin of its orthogonality with the Z-group.

-

Prevention of Side Reactions: By masking the hydroxyl group, the tBu group prevents unwanted acylation and potential alkylation of the aromatic ring.

The OMe (Methyl Ester) Group: C-Terminal Protection

The methyl ester (OMe) protects the C-terminal carboxylic acid of the tyrosine derivative. This prevents the carboxylate from acting as a nucleophile and interfering with the desired peptide bond formation.

Key Advantages of the OMe-Group:

-

Stability: The methyl ester is stable under the conditions typically used for peptide coupling and for the removal of many N-terminal protecting groups.

-

Saponification for Deprotection: The OMe group is typically removed by saponification, which involves hydrolysis with a base, such as sodium hydroxide or lithium hydroxide, in an aqueous-organic solvent mixture.

The Orthogonal Synergy of Z and tBu Protecting Groups

The true power of Z-Tyr(tBu)-OMe lies in the orthogonality of the Z and tBu protecting groups. Orthogonality in this context means that each protecting group can be removed under a specific set of conditions without affecting the other. This selective deprotection is fundamental to the controlled, stepwise construction of a peptide chain.

The Z-group is stable to the acidic conditions required to remove the tBu group, and conversely, the tBu group is stable to the hydrogenolysis conditions used to cleave the Z-group. This orthogonal relationship allows for a flexible and strategic approach to peptide synthesis. For instance, the Z-group can be removed to allow for N-terminal chain elongation, while the tBu group remains to protect the tyrosine side chain. Subsequently, the tBu group can be removed during the final deprotection step.

Quantitative Data

The efficiency of protection and deprotection steps is critical for the overall yield and purity of the synthesized peptide. The following tables summarize typical conditions and expected outcomes for the protecting groups in Z-Tyr(tBu)-OMe.

Table 1: Deprotection Conditions and Orthogonality

| Protecting Group | Reagents and Conditions for Removal | Stability Towards Other Deprotection Conditions | Typical Yield |

| Z (Benzyloxycarbonyl) | Catalytic Hydrogenolysis (H₂, Pd/C in MeOH or EtOH) | Stable to mild acid (TFA) and base (saponification) | >95% |

| Strong Acid (HBr in Acetic Acid) | >90% | ||

| tBu (tert-Butyl) | Strong Acid (TFA in DCM, often with scavengers) | Stable to catalytic hydrogenolysis and saponification | >95% |

| OMe (Methyl Ester) | Saponification (LiOH or NaOH in THF/H₂O or MeOH/H₂O) | Stable to catalytic hydrogenolysis and mild acid (TFA) | >90% |

Table 2: Typical Solution-Phase Peptide Coupling Reaction Parameters

| Parameter | Value |

| Coupling Reagents | DCC/HOBt, EDC/HOBt, HATU/DIPEA |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2 - 24 hours |

| Typical Yield | 80 - 95% |

Experimental Protocols

The following protocols provide a general framework for the use of Z-Tyr(tBu)-OMe in solution-phase peptide synthesis.

Protocol for the Saponification of Z-Tyr(tBu)-OMe to Z-Tyr(tBu)-OH

Objective: To deprotect the C-terminal methyl ester to yield the free carboxylic acid for subsequent coupling reactions.

Materials:

-

Z-Tyr(tBu)-OMe

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Z-Tyr(tBu)-OMe in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Add a 1 M aqueous solution of LiOH (1.1 - 1.5 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Z-Tyr(tBu)-OH.

Protocol for the Solution-Phase Coupling of Z-Tyr(tBu)-OH with an Amino Acid Ester (e.g., H-Ala-OMe)

Objective: To form a dipeptide by coupling the free carboxyl group of Z-Tyr(tBu)-OH with the free amino group of another amino acid derivative.

Materials:

-

Z-Tyr(tBu)-OH

-

Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl, Saturated NaHCO₃ solution, Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Preparation of the Amino Component: Dissolve H-Ala-OMe·HCl (1.05 equivalents) in anhydrous DCM. Cool to 0°C and add DIPEA (1.1 equivalents) dropwise. Stir for 20 minutes at 0°C to obtain the free amine.

-

Activation of the Carboxyl Component: In a separate flask, dissolve Z-Tyr(tBu)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0°C.

-

Coupling Reaction: Add DCC (1.1 equivalents) to the solution from step 2 and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Add the free amine solution from step 1 to this mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter off the DCU precipitate and wash the filter cake with DCM. Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dipeptide, Z-Tyr(tBu)-Ala-OMe, by silica gel column chromatography or recrystallization.

Conclusion

The strategic combination of the Z, tBu, and OMe protecting groups in Z-Tyr(tBu)-OMe provides a powerful and versatile tool for peptide chemists. The orthogonal nature of the Z and tBu groups allows for selective deprotection and controlled, stepwise peptide chain elongation. A thorough understanding of the specific functions and reaction conditions for the cleavage of each protecting group is essential for the successful synthesis of complex peptides with high yield and purity. This technical guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in the effective utilization of this important amino acid derivative.

Z-Tyr(tbu)-ome safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of Z-Tyr(tbu)-ome

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is fundamental to ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides detailed technical information, safety protocols, and handling procedures for Z-Tyr(tbu)-ome (CAS No: 5068-29-1), a derivative of the amino acid tyrosine commonly utilized in peptide synthesis.

Chemical Identification and Properties

Z-Tyr(tbu)-ome, with the full chemical name (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoate, is a white to off-white solid.[1] It is essential to be familiar with its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of Z-Tyr(tbu)-ome

| Property | Value | Source |

| CAS Number | 5068-29-1 | [1][2][3] |

| Molecular Formula | C22H27NO5 | [1][3] |

| Molecular Weight | 385.45 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 51-55°C | [4] |

| Boiling Point | 529.8 ± 50.0 °C (Predicted) | [1] |

| Density | 1.138 ± 0.06 g/cm3 (Predicted) | [1] |

| Storage Temperature | Sealed in dry, Room Temperature or -20 ± 5 °C for long-term storage | [1][4] |

| pKa | 10.81 ± 0.46 (Predicted) | [1] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), Z-Tyr(tbu)-ome is classified with specific hazard statements. It is crucial to understand these hazards to implement appropriate safety measures.

Table 2: GHS Hazard Classification for Z-Tyr(tbu)-ome

| Hazard Class | GHS Hazard Statement (H-Code) | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |

The signal word associated with these hazards is "Warning".[1]

Safe Handling and Storage

Proper handling and storage are critical to minimize risk and maintain the chemical's stability.

Handling

-

Ventilation: Always handle Z-Tyr(tbu)-ome in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[2][5]

-

Avoidance of Dust Formation: Take measures to prevent the formation of dust and aerosols during handling.[2]

-

Personal Contact: Avoid contact with skin and eyes.[2] Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

-

Hygiene: Wash hands and skin thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1]

Storage

-

Conditions: Store in a dry, cool, and well-ventilated place.[2] The recommended long-term storage temperature can vary, with some sources recommending room temperature while others suggest 2-8°C or -20°C.[1][4] Always consult the supplier-specific recommendations.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment for Handling Z-Tyr(tbu)-ome

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH approved standards.[1][8] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use in accordance with good laboratory practices.[1][6][8] |

| Skin and Body Protection | A laboratory coat is required. For larger spills or significant handling, a full suit may be necessary.[6][8] |

| Respiratory Protection | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[6][8] In case of insufficient ventilation or longer exposure, a self-contained breathing apparatus (SCBA) should be used.[7] |

First Aid and Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures for Z-Tyr(tbu)-ome Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Avoid dust formation and inhalation.[2] Ensure adequate ventilation and wear appropriate PPE.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[2]

-

Containment and Cleanup: For small spills, use appropriate tools to collect the material and place it in a suitable, closed container for disposal.[6] For large spills, use a shovel to transfer the material to a convenient waste disposal container.[6]

Disposal Considerations

All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[7][9] Treat unused Z-Tyr(tbu)-ome and contaminated materials as chemical waste.[10][11] Place in a designated, labeled, and sealed container for collection by an approved hazardous waste disposal service.[10]

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Model

Objective: To assess the skin irritation potential of Z-Tyr(tbu)-ome by measuring its cytotoxic effect on a reconstructed human epidermis model.

Methodology:

-

Preparation of Test Chemical: Z-Tyr(tbu)-ome is weighed as a solid. If it is not soluble in water or saline, a suitable solvent must be chosen that does not affect the viability of the tissue model. The solid chemical is applied directly to the tissue surface.

-

Tissue Culture: Commercially available RhE tissue models (e.g., EpiDerm™, EpiSkin™) are cultured to the appropriate stage according to the manufacturer's instructions.

-

Application of Test Chemical:

-

A defined amount of Z-Tyr(tbu)-ome (e.g., 25 mg or 25 µL) is applied topically to the surface of the RhE tissue.

-

Negative (e.g., Phosphate Buffered Saline) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls are run in parallel.

-

-

Exposure and Incubation: The tissues are exposed to the test chemical for a specified period (e.g., 60 minutes) at 37°C, 5% CO2.

-

Rinsing: After exposure, the test chemical is carefully removed by rinsing the tissue surface with a buffered saline solution.

-

Post-Incubation: Tissues are transferred to fresh culture medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment (MTT Assay):

-

Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for approximately 3 hours.

-

Viable cells reduce the yellow MTT to a blue formazan salt.

-

The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).

-

The optical density of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).

-

-

Data Analysis:

-

The viability of each tissue is expressed as a percentage of the negative control tissue viability.

-

A substance is classified as an irritant (Category 2) if the mean tissue viability is less than or equal to 50%.

-

Visualized Workflows and Relationships

Safety and Handling Workflow

The following diagram illustrates the standard workflow for safely handling Z-Tyr(tbu)-ome from receipt to use in an experimental setting.

Caption: Standard laboratory workflow for handling Z-Tyr(tbu)-ome.

Hazard Mitigation Logic

This diagram shows the logical relationships between the identified hazards of Z-Tyr(tbu)-ome and the corresponding mitigation strategies.

Caption: Relationship between hazards and control measures for Z-Tyr(tbu)-ome.

References

- 1. Z-TYR(TBU)-OME | 5068-29-1 [amp.chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Z-Tyr(tbu)-ome | C22H27NO5 | CID 7019804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5068-29-1 Z-Tyr(tBu)-OMe AKSci 7971AH [aksci.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of Linaclotide Utilizing a Z-Tyr(tBu)-OMe Intermediate Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaclotide is a 14-amino acid peptide agonist of guanylate cyclase-C, approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation.[1][2] Its complex structure, characterized by three specific disulfide bonds (Cys¹-Cys⁶, Cys²-Cys¹⁰, and Cys⁵-Cys¹³), presents a significant synthetic challenge.[2] While solid-phase peptide synthesis (SPPS) is the most documented method for its preparation, this guide explores a scientifically robust, alternative strategy employing a solution-phase approach for initial fragment assembly, commencing with the N-terminally protected tyrosine methyl ester, Z-Tyr(tBu)-OMe. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols derived from established peptide chemistry principles, and quantitative data from analogous solid-phase syntheses to serve as a benchmark for process evaluation.

Introduction to the Synthetic Strategy

The synthesis of a complex peptide like linaclotide requires meticulous planning, particularly concerning the sequential formation of its three disulfide bridges to prevent misfolding and isomeric impurities.[2] The strategy detailed herein is a hybrid approach, leveraging the strengths of both solution-phase and solid-phase techniques.

The core of this strategy involves:

-

Preparation of the C-Terminal Intermediate: Synthesis of the N-benzyloxycarbonyl (Z) and O-tert-butyl (tBu) protected tyrosine methyl ester, Z-Tyr(tBu)-OMe.

-

Solution-Phase Fragment Condensation: Stepwise elongation of the peptide chain from the C-terminus (Tyrosine-14) in solution. This method allows for the purification of intermediate fragments, potentially leading to a higher purity final linear peptide.

-

Regioselective Disulfide Bond Formation: A critical phase involving orthogonal cysteine-thiol protecting groups to direct the specific pairing of cysteine residues.

-

Final Deprotection and Purification: Removal of all protecting groups and purification of the final active pharmaceutical ingredient (API) by reverse-phase high-performance liquid chromatography (RP-HPLC).

This approach is contrasted with the more common full solid-phase peptide synthesis (SPPS) method, which typically begins with Fmoc-Tyr(tBu)-OH anchored to a Wang or 2-chlorotrityl resin.[2][3]

Signaling Pathway of Linaclotide

Linaclotide functions by activating the guanylate cyclase-C (GC-C) receptor on the luminal surface of intestinal epithelial cells. This activation triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP initiates a signaling cascade that results in the secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.

Experimental Protocols

Synthesis of Z-L-Tyr(tBu)-OMe Intermediate

This protocol is adapted from established methods for amino acid protection.[4]

-

Esterification of L-Tyrosine: L-Tyrosine is dissolved in methanol, and thionyl chloride (SOCl₂) is added dropwise. The mixture is refluxed to produce L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe·HCl).

-

N-terminal Protection (Z-group): The H-Tyr-OMe·HCl is dissolved in an aqueous solution. Ethyl acetate and sodium carbonate are added, followed by benzyl chloroformate (Z-Cl). The pH is maintained between 7-10 to yield Z-L-Tyr-OMe.

-

Side-Chain Protection (tBu-group): The purified Z-L-Tyr-OMe is dissolved in dichloromethane (CH₂Cl₂). Concentrated sulfuric acid is added as a catalyst, followed by the introduction of isobutene gas. The reaction proceeds at room temperature for several days to yield the final intermediate, Z-L-Tyr(tBu)-OMe.[4]

Proposed Solution-Phase Assembly of Linear Linaclotide Precursor

This section outlines a hypothetical, yet chemically sound, solution-phase synthesis workflow starting from the C-terminal Tyr. The strategy involves the synthesis of peptide fragments, which are then coupled together. For clarity, a simplified stepwise elongation is described. Cysteine residues must be protected with orthogonal protecting groups to allow for sequential disulfide bond formation. A common set includes Trityl (Trt) for one pair, Acetamidomethyl (Acm) for the second, and a third labile group for the last pair.

General Coupling Cycle:

-

C-Terminal Deprotection: The methyl ester of the growing peptide chain is saponified (e.g., using NaOH in a methanol/water mixture) to reveal a free carboxyl group.

-

N-Terminal Deprotection: The Z-group of the amino acid to be added is removed via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) to reveal a free amino group.

-

Coupling: The two components are coupled using a standard coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization.

-

Purification: The resulting protected peptide fragment is purified by column chromatography or crystallization.

This cycle is repeated for all 14 amino acids. Due to the complexity, a more practical approach would involve the synthesis of 2-4 amino acid fragments, which are then coupled together.

Regioselective Disulfide Bond Formation

This critical stage is performed after the full linear peptide is synthesized and deprotected, except for the orthogonal cysteine-thiol protecting groups. The order of disulfide bond formation is crucial for achieving high yields of the correctly folded peptide.[5] A common strategy involves using Mmt (4-methoxytrityl), Dpm (diphenylmethyl), and o-NBn (2-nitrobenzyl) as orthogonal protecting groups.[2]

-

First Disulfide Bond (On-Resin or in Solution): The most labile protecting group pair (e.g., Mmt) is selectively removed using a mild acid solution (e.g., 2% TFA in DCM).[2] The exposed thiols are then oxidized on-resin using an agent like N-chlorosuccinimide (NCS).[2][6]

-

Cleavage from Resin (if applicable) and Second Bond Formation: The peptide, now containing one disulfide bond, is cleaved from the solid support (if an initial SPPS fragment was used) and other protecting groups like Dpm are removed. The second disulfide bond is formed in solution using an oxidant like disulfiram (DSF).[2]

-

Third Disulfide Bond Formation: The final protecting group (e.g., photosensitive o-NBn) is removed. For o-NBn, this is achieved by exposure to UV light (e.g., 365 nm), and the final disulfide bond is formed simultaneously, often in the presence of an oxidant.[2]

Final Deprotection and Purification

-

Global Deprotection: All remaining side-chain protecting groups (e.g., tBu on Tyr, Glu, Thr; Trt on Asn) are removed using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIPS) (e.g., TFA:H₂O:TIPS = 95:2.5:2.5 v/v/v).[2]

-

Purification: The crude linaclotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[2]

-

Lyophilization: The purified fractions are combined, and the solvent is removed by lyophilization to yield the final peptide as a white, fluffy powder.

Data Presentation

Table 1: Summary of SPPS Resin and Loading

| Parameter | Value | Source |

| Resin Type | Fmoc-Tyr(tBu)-Wang Resin | [2] |

| Resin Substitution | 0.64 mmol/g | [2] |

| Synthesis Scale | 0.25 mmol | [2] |

Table 2: Reagents for SPPS Coupling and Deprotection

| Step | Reagents | Stoichiometry (vs. Resin) | Source |

| Coupling | Fmoc-Amino Acid, HBTU | 4 equiv. | [2] |

| Activation | N,N'-diisopropylethylamine (DIEA) | 8 equiv. | [2] |

| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | [2] |

Table 3: Yield and Purity Data (Illustrative)

| Stage | Product | Yield | Purity (by HPLC) | Source |

| Folding & Oxidation | Crude Linaclotide | ~50-60% (isolated yield after folding) | Varies | [7] |

| Final Purification | Purified Linaclotide | >35% (overall) | >99% | [8] |

Note: Yields are highly dependent on the specific protocol, especially the efficiency of the disulfide bond formation and purification steps. The provided figures are illustrative based on published data for similar peptides or specific linaclotide synthesis reports.

Conclusion

The synthesis of linaclotide via a Z-Tyr(tBu)-OMe intermediate presents a viable, albeit less common, alternative to a full solid-phase approach. This strategy, rooted in classic solution-phase peptide chemistry, offers potential advantages in the purification of intermediate fragments, which could translate to higher purity of the final linear precursor before the critical and often yield-limiting disulfide folding steps. While this guide proposes a logical and chemically sound pathway, further empirical process development would be required to optimize reaction conditions, yields, and scalability. The detailed protocols for regioselective disulfide bond formation and purification, derived from extensive literature on linaclotide, are directly applicable regardless of the method used to obtain the linear peptide precursor. This technical guide serves as a foundational resource for researchers aiming to explore diverse synthetic strategies for this therapeutically important peptide.

References

- 1. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide [mdpi.com]

- 3. US10442838B2 - Linaclotide synthesis method - Google Patents [patents.google.com]

- 4. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

- 5. biotage.com [biotage.com]

- 6. mdpi.com [mdpi.com]

- 7. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Z-Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the field of organic chemistry, has played a pivotal role in the advancement of peptide synthesis and the development of complex pharmaceuticals. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Z-group was the first reliable amine-protecting group that enabled the controlled, stepwise synthesis of peptides, a feat that revolutionized the study of proteins and paved the way for the creation of novel therapeutics. This technical guide provides a comprehensive overview of the Z-protecting group, detailing its introduction, removal, stability, and applications, with a focus on quantitative data, experimental protocols, and logical workflows to aid researchers in its effective utilization.

Core Concepts: The Role and Utility of the Z-Protecting Group

The primary function of the Z-protecting group is to temporarily mask the nucleophilic nature of the amino group in amino acids. By converting the amine into a carbamate, its reactivity is significantly diminished, preventing unwanted side reactions during peptide bond formation. The Z-group's enduring popularity stems from a combination of key characteristics:

-

Ease of Introduction: The Z-group is readily introduced under mild basic conditions.

-

Robust Stability: It is stable to a wide range of reagents and conditions commonly employed in multi-step synthesis.

-

Facile Cleavage: The Z-group can be removed under specific and mild conditions, primarily through catalytic hydrogenolysis or by treatment with strong acids.

-

Orthogonality: Its unique cleavage conditions make it orthogonal to other widely used protecting groups such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, allowing for selective deprotection in complex synthetic strategies.[1][2]

Quantitative Data Summary

The efficiency of the introduction and removal of the Z-protecting group is a critical factor in its application. The following tables summarize representative quantitative data for these transformations across various amino acid substrates and reaction conditions.

Table 1: Representative Yields for Z-Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference(s) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 | [3] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [3] |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 | [3] |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 | [3] |

| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 | [3] |

Table 2: Comparison of Z-Deprotection Methods and Yields

| Z-Protected Substrate | Deprotection Method and Reagents | Yield (%) | Reference(s) |

| Z-Glycine | H2 (1 atm), 10% Pd/C, MeOH, rt | > 95 | [3] |

| Z-Alanine | H2 (1 atm), 10% Pd/C, EtOH, rt | > 95 | [3] |

| Z-Phenylalanine | HBr (33% in AcOH), rt | ~90 | [3] |

| Z-Leucine | Transfer Hydrogenolysis (HCOONH4, Pd/C), MeOH, reflux | > 90 | [3] |

| Z-Protected Peptide | Na / liq. NH3 | ~85 | [3] |

Table 3: Spectroscopic Data for Representative Z-Protected Amino Acids

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Reference(s) |

| N-Cbz-Glycine | δ 12.6 (s, 1H), 7.58 (t, J=6.2 Hz, 1H), 7.37-7.32 (m, 5H), 5.05 (s, 2H), 3.68 (d, J=6.2 Hz, 2H) (DMSO-d6) | δ 171.5, 156.8, 137.2, 128.3, 127.7, 127.6, 65.5, 43.5 (DMSO-d6) | [4] |

| N-Cbz-L-Alanine | δ 10.9 (s, 1H), 7.32 (m, 5H), 6.9 (d, 1H), 5.48 (d, 1H), 5.15 (d, 1H), 5.10 (d, 1H), 4.29 (m, 1H), 1.44 (d, 3H) (CDCl3, mixture of rotamers) | Not readily available | [5] |

| N-Cbz-L-Leucine | δ 7.35 (m, 5H), 5.11 (s, 2H), 4.34 (m, 1H), 1.69 (m, 2H), 1.52 (m, 1H), 0.93 (dd, 6H) (CDCl3) | Not readily available | [3] |

| N-Cbz-L-Phenylalanine | δ 10.5 (br s, 1H), 7.3-7.1 (m, 10H), 5.0 (s, 2H), 4.6 (m, 1H), 3.1 (m, 2H) (CDCl3) | δ 175.9, 156.0, 136.2, 135.9, 129.2, 128.5, 128.4, 128.1, 127.9, 127.0, 67.1, 56.4, 38.2 (CDCl3) | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the Z-protecting group.

Protocol 1: Z-Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general method for the N-terminal protection of an amino acid using benzyl chloroformate under aqueous basic conditions.

Materials:

-

Amino Acid (1.0 equivalent)

-

1 M Sodium Carbonate (Na2CO3) solution (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na2SO4)

-

Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask equipped with a magnetic stir bar. Cool the solution in an ice bath.[3]

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.[3]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the Z-protected amino acid should form.[3]

-

Extraction: Extract the product from the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).[3]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Z-protected amino acid.[3]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Z-Deprotection by Catalytic Hydrogenolysis

This is the most common and mildest method for the removal of the Z-group.

Materials:

-

Z-protected amino acid or peptide (1.0 equivalent)

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol % of Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

-

Celite®

-

Magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[3]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.[3]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).[3]

-

Filtration: Upon completion of the reaction (disappearance of starting material), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying and should be handled with care, preferably kept wet.[3]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are removed during this process.[3]

Protocol 3: Z-Deprotection by Acidic Cleavage with HBr in Acetic Acid

This method is employed when the substrate is sensitive to catalytic hydrogenation.

Materials:

-

Z-protected amino acid or peptide

-

33% Hydrogen Bromide (HBr) in acetic acid

-

Anhydrous diethyl ether

-

Magnetic stirrer, centrifuge or filtration apparatus

Procedure:

-

Reaction: Dissolve the Z-protected compound in 33% HBr in acetic acid at room temperature and stir for 20 minutes to 2 hours. Monitor the reaction by TLC.

-

Precipitation: Add an excess of cold, anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolation: Collect the precipitate by centrifugation or vacuum filtration.

-

Washing: Wash the precipitate with anhydrous diethyl ether to remove residual acetic acid and benzyl bromide.

-

Drying: Dry the resulting solid under vacuum to obtain the deprotected peptide hydrobromide salt.

Mandatory Visualizations

The following diagrams illustrate key processes involving the Z-protecting group, created using the DOT language for Graphviz.

Mechanism of Z-Group Protection

Mechanism of Z-Group Deprotection by Hydrogenolysis

Workflow for Peptide Synthesis using Z-Protection

Conclusion

The benzyloxycarbonyl (Z) protecting group remains a cornerstone of modern organic synthesis, particularly in the realm of peptide chemistry. Its robust stability, ease of introduction, and mild, selective removal have solidified its place in the synthetic chemist's toolbox for nearly a century. This guide has provided a comprehensive overview of the Z-group, from its fundamental principles to practical experimental protocols and quantitative data. By understanding the nuances of its application and the various methods for its cleavage, researchers, scientists, and drug development professionals can continue to leverage this venerable protecting group to construct complex molecules of therapeutic and scientific importance.

References

- 1. researchgate.net [researchgate.net]

- 2. N-CARBOBENZOXY-DL-PHENYLALANINE(3588-57-6) 13C NMR spectrum [chemicalbook.com]

- 3. Leucine, N-carboxy-, N-benzyl ester, L- | C14H19NO4 | CID 74840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terahertz spectroscopic detection of amino acid molecules under magnetic field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing O-tert-Butyl-L-Tyrosine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of tyrosine residues into synthetic peptides is fundamental for a vast array of applications, from studying signal transduction pathways to developing novel therapeutics. The reactive phenolic hydroxyl group on the tyrosine side chain necessitates protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as O-acylation.[1][2] The tert-butyl (tBu) ether is a robust and widely used protecting group for this purpose, as it is stable to the basic conditions of Fmoc-group removal but is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step.[1][3]

This document provides a detailed protocol for the incorporation of tyrosine using Fmoc-Tyr(tBu)-OH , which is the industry-standard building block for this purpose in the widely adopted Fmoc/tBu orthogonal synthesis strategy.[3][4]

Note on Z-Tyr(tbu)-ome: The derivative N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tbu)-ome) is generally not suitable for direct, stepwise solid-phase peptide synthesis. The N-terminal Z-group requires harsh cleavage conditions (e.g., hydrogenolysis or strong acid) incompatible with standard SPPS linkers, and the C-terminal methyl ester (-ome) blocks the carboxylic acid needed for activation and coupling to the growing peptide chain. This derivative is more appropriate for solution-phase synthesis or the synthesis of specific peptide fragments.

The following protocols are based on the standard and highly efficient Fmoc/tBu SPPS strategy.

Physicochemical Properties of Fmoc-Tyr(tBu)-OH

A thorough understanding of the building block's properties is essential for accurate and successful synthesis.

| Property | Value |

| Formal Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine |

| CAS Number | 71989-38-3 |

| Molecular Formula | C₂₈H₂₉NO₅ |

| Molecular Weight | 459.5 g/mol |

| Appearance | White to off-white solid |

| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) - Base-labile |

| Side-Chain Protection | tert-Butyl (tBu) - Acid-labile |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |

[Source: BenchChem[4]]

Experimental Workflow for SPPS using Fmoc-Tyr(tBu)-OH

The general workflow for solid-phase peptide synthesis is an iterative process involving the swelling of a solid support resin, followed by repeated cycles of Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid until the desired sequence is assembled. The process concludes with the cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups.

Quantitative Data Summary

Table 1: Reagent Stoichiometry for Fmoc-Tyr(tBu)-OH Coupling (0.1 mmol Scale)

Successful coupling depends on the appropriate stoichiometry of reagents relative to the resin's functional loading. Using an excess of reagents drives the reaction to completion.

| Reagent/Component | Equivalents (relative to resin loading) | Purpose |

| Fmoc-Tyr(tBu)-OH | 2 - 5 | Amino acid to be coupled |

| Coupling Reagents | ||

| HBTU / HATU | 1.9 - 4.9 | Uronium/Aminium salt activator |

| DIC | 3 - 5.5 | Carbodiimide activator |

| Additives | ||

| HOBt / OxymaPure | 3 - 5.5 | Reduces racemization and improves efficiency[3] |

| Bases | ||

| DIPEA (DIEA) | 4 - 10 | Tertiary amine base for activation |

| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization[3] |

[Source: BenchChem[3]]

Table 2: Common Cleavage Cocktails for Peptides with Tyr(tBu)

The choice of cleavage cocktail is critical for efficiently removing the tBu group while preventing side reactions caused by the resulting tert-butyl cation.[5] Scavengers are added to "trap" these reactive cations.[2][5]

| Reagent Name | Composition (v/v/v) | Scavengers | Use Case & Notes |

| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | Water, Triisopropylsilane | A good starting point for most peptides. TIS is a very effective scavenger for tBu cations. Low-odor option.[2][5] |

| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, EDT | Robust cocktail for peptides with multiple sensitive residues like Cys, Met, or Trp in addition to Tyr.[6][7][8] |

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjustments may be necessary for different scales or automated synthesizers.

Resin Preparation and Swelling

Proper swelling of the resin is crucial for ensuring that all functional sites are accessible and for promoting efficient diffusion of reagents.[4]

-

Place the resin (e.g., Rink Amide, 0.1 mmol loading) in a fritted syringe or an appropriate reaction vessel.

-

Add 5-10 mL of N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Agitate the resin gently for at least 30-60 minutes at room temperature.

-

Drain the solvent completely.[4]

Iterative Cycle: Fmoc Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

A. Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.[4]

-

Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

-

Agitate for 3-5 minutes and then drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF (5 mL).

-

Agitate for an additional 15-20 minutes to ensure complete deprotection.[4]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF (3 x 5 mL) to prepare for coupling.

B. Coupling of Fmoc-Tyr(tBu)-OH (HBTU/DIPEA Method)

This protocol uses HBTU, a common and efficient uronium salt-based coupling reagent.[3]

-

Activation Mixture Preparation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq., ~138 mg for 0.1 mmol scale), HBTU (2.9 eq., ~110 mg), and HOBt (3 eq., ~46 mg) in 3-5 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (6 eq., ~105 µL) to the mixture.

-

Allow the solution to pre-activate for 2-5 minutes at room temperature.[3]

-

Coupling Reaction: Add the complete activation mixture to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.[4]

-

Monitoring: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.[3] If the test is positive (blue beads), the coupling reaction should be repeated.

-

Washing: After a successful coupling, drain the solution and wash the resin extensively with DMF (5 x 5 mL) to remove all excess reagents and byproducts.[4] The resin is now ready for the next deprotection cycle.

Final Cleavage and Side-Chain Deprotection

This final step simultaneously cleaves the completed peptide from the solid support and removes the acid-labile side-chain protecting groups, including the tBu from tyrosine.[4][5]

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]

-

Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O (v/v/v). For a 0.1 mmol synthesis, 2-3 mL of the cocktail is typically sufficient.[5]

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin in the reaction vessel.

-

Agitate the mixture gently at room temperature for 2-3 hours.[4][5]

-

Peptide Isolation: Filter the resin and collect the TFA filtrate, which contains the cleaved peptide, into a clean conical tube. Wash the resin with a small amount of fresh TFA (0.5-1 mL) to ensure complete recovery.[5]

Peptide Precipitation and Recovery

-

Add the collected TFA filtrate dropwise into a centrifuge tube containing a 10-fold volume of ice-cold diethyl ether.

-

A white precipitate of the crude peptide should form immediately.[4]

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation. Repeat this wash 2-3 times to remove residual scavengers and cleavage byproducts.[4]

-

Dry the final peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

References

Application Notes & Protocols: Solution-Phase Peptide Synthesis with Z-Tyr(tbu)-ome

Introduction

Solution-phase peptide synthesis (SPPS) is a foundational technique for constructing peptides, particularly advantageous for shorter sequences and large-scale industrial production.[1] This method involves the sequential coupling of amino acids in a homogenous solution, allowing for the purification and characterization of intermediate products at each stage. This document provides detailed protocols for the use of N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester (Z-Tyr(tbu)-ome) as a starting material for dipeptide synthesis.

The Z-Tyr(tbu)-ome derivative offers a strategic combination of protecting groups: the benzyloxycarbonyl (Z) group for temporary N-terminal protection and the acid-labile tert-butyl (tBu) ether for the tyrosine side-chain.[2][3] The Z group is stable under various conditions but can be selectively removed by catalytic hydrogenation.[2] The tBu group provides robust protection against side reactions and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), often in the final deprotection step.[3][4] These protocols are designed for researchers, scientists, and drug development professionals engaged in peptide chemistry.

Physicochemical Properties of Z-Tyr(tbu)-ome

A summary of the key physicochemical properties of Z-Tyr(tbu)-ome is presented below for quick reference.[5]

| Property | Value |

| Molecular Formula | C₂₂H₂₇NO₅ |

| Molecular Weight | 385.5 g/mol [5] |

| Appearance | White to off-white powder |

| CAS Number | 5068-29-1[5][6] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate |

| Storage | 2-8°C |

Overall Synthesis Workflow

The synthesis begins with the saponification of the methyl ester of Z-Tyr(tbu)-ome to yield the free carboxylic acid, which is necessary for activation and coupling. This is followed by a coupling reaction with the desired amino acid ester. Subsequent steps involve the selective deprotection of the N-terminal Z-group, and finally, the removal of the side-chain tBu group and C-terminal ester to yield the final peptide, which is then purified.

Experimental Protocols

The following protocols detail the stepwise synthesis of a dipeptide, using Alanine methyl ester (H-Ala-OMe) as an example coupling partner.

Protocol 1: Saponification of Z-Tyr(tbu)-ome

This protocol describes the hydrolysis of the methyl ester to generate the free carboxylic acid necessary for the coupling reaction.

Materials:

-

Z-Tyr(tbu)-ome

-

Methanol (MeOH)

-

1M Sodium Hydroxide (NaOH)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Z-Tyr(tbu)-ome (1.0 eq) in a minimal amount of methanol in a round-bottom flask.

-

Add 1M NaOH (1.5 eq) dropwise while stirring at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until all starting material is consumed.

-

Once complete, remove the methanol under reduced pressure.

-

Add water to dissolve the residue and wash with a small amount of ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

-

Extract the product (Z-Tyr(tbu)-OH) with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol 2: Synthesis of the Dipeptide Z-Tyr(tbu)-Ala-OMe

This protocol details the coupling of Z-Tyr(tbu)-OH with Alanine methyl ester using EDC and HOBt as coupling agents.

Materials:

-

Z-Tyr(tbu)-OH (from Protocol 1)

-

Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)[7]

-

1-Hydroxybenzotriazole (HOBt)[8]

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

Procedure:

-

Prepare Alanine methyl ester free base: Dissolve H-Ala-OMe·HCl (1.1 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature. This solution is used directly.[7]

-

Activate the Carboxylic Acid: In a separate flask, dissolve Z-Tyr(tbu)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Add EDC·HCl (1.2 eq) to the cooled solution and stir for 30 minutes at 0°C.[7]

-

Coupling Reaction: Add the Alanine methyl ester free base solution (from step 1) to the activated acid mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Z-Tyr(tbu)-Ala-OMe.

Protocol 3: N-Terminal Z-Group Deprotection

This protocol describes the removal of the Z protecting group via catalytic hydrogenation.

Materials:

-

Z-Tyr(tbu)-Ala-OMe (from Protocol 2)

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the protected dipeptide, Z-Tyr(tbu)-Ala-OMe, in methanol.

-

Carefully add 10% Pd/C (approx. 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-Tyr(tbu)-Ala-OMe. This product is often used immediately in the next step without further purification.

Protocol 4: Final Deprotection and Purification

This protocol details the simultaneous removal of the side-chain tBu group and saponification of the C-terminal methyl ester, followed by purification.

Materials:

-

H-Tyr(tbu)-Ala-OMe (from Protocol 3)

-

Trifluoroacetic acid (TFA)

-

Water

-

Cold diethyl ether

-

Preparative RP-HPLC system

Procedure:

-

Deprotection: Dissolve the peptide in a cleavage cocktail of 95% TFA and 5% water.[9] Stir the mixture at room temperature for 1-2 hours.

-

Precipitation: Remove the TFA under a stream of nitrogen or by rotary evaporation (use a trap). Add ice-cold diethyl ether to the residue to precipitate the crude peptide.[9]

-

Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether to remove organic scavengers.

-

Dry the crude peptide under vacuum.

-

Purification: Purify the final dipeptide (H-Tyr-Ala-OH) by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[10]

-

Pool the fractions containing the pure product, and lyophilize to obtain the final peptide as a white fluffy powder.

Reaction Scheme Visualization

The chemical transformations for the synthesis of a dipeptide (Tyr-Ala) are illustrated below.

Representative Data Summary

The following table summarizes typical quantitative results that can be expected for the described solution-phase synthesis steps. Actual results may vary based on reaction scale, purity of reagents, and specific reaction conditions.

| Step | Product | Typical Yield (%) | Typical Purity (%) (Post-Purification) | Analysis Method |

| 1. Saponification | Z-Tyr(tbu)-OH | 85 - 95% | >98% | TLC, ¹H NMR |

| 2. Coupling | Z-Tyr(tbu)-Ala-OMe | 70 - 90% | >97% | TLC, LC-MS |

| 3. Z-Deprotection | H-Tyr(tbu)-Ala-OMe | 90 - 99% (crude) | Used directly | TLC, LC-MS |

| 4. Final Deprotection | H-Tyr-Ala-OH (crude) | >90% (crude) | Crude | LC-MS |

| 5. Purification | H-Tyr-Ala-OH (pure) | 50 - 70% (from crude) | >98% | Analytical RP-HPLC |

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. biosynth.com [biosynth.com]

- 5. Z-Tyr(tbu)-ome | C22H27NO5 | CID 7019804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Z-TYR(TBU)-OME | 5068-29-1 [amp.chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

Coupling Reagents for Z-Tyr(tbu)-ome in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and use of coupling reagents in peptide synthesis, with a specific focus on the sterically hindered amino acid derivative, Z-Tyr(tbu)-ome (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine methyl ester). The tert-butyl ether protecting group on the tyrosine side chain, while crucial for preventing side reactions, introduces significant steric hindrance that can impede peptide bond formation.[1][2] The choice of an appropriate coupling reagent is therefore paramount to achieving high yields, purity, and stereochemical integrity.[3]

Introduction to Coupling Challenges with Z-Tyr(tbu)-ome

The bulky tert-butyl group on the tyrosine side chain of Z-Tyr(tbu)-ome physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[4] This steric hindrance slows down the rate of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequences.[4] Standard coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are often inefficient for coupling sterically hindered amino acids.[4][5] Therefore, more potent activating reagents are required to overcome this steric barrier.[4][5]

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a critical factor for the success of peptide synthesis.[6] Modern peptide synthesis relies on several classes of coupling reagents, each with distinct mechanisms, reactivity, and suitability for different applications. For sterically hindered residues like Z-Tyr(tbu)-ome, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.[4][5]

| Coupling Reagent Class | Examples | Reactivity | Advantages | Disadvantages | Racemization Risk |

| Carbodiimides | DCC, DIC | Moderate | Cost-effective. | Inefficient for hindered couplings[4][5]; formation of insoluble urea byproducts (DCC).[7] | Higher, minimized with additives like HOBt.[7][8] |

| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU, COMU | High to Very High | Highly efficient for hindered couplings[4][5]; fast reaction times.[6][7] | Higher cost; potential for side reactions if used in excess.[7][8] | Low, especially with HATU and COMU.[6][9] |

| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High to Very High | Highly efficient, especially for N-methylated amino acids (PyAOP).[4][7] | Byproducts can be difficult to remove. | Low.[10] |

| Other | DEPBT | High | Excellent resistance to racemization[11][12][13]; does not require protection of -OH groups on the amino component.[12][13] | Very Low.[11][12][13] |

Experimental Protocols

The following are detailed protocols for the coupling of Z-Tyr(tbu)-ome using recommended activation methods. These protocols are based on standard solid-phase peptide synthesis (SPPS) procedures and assume the synthesis is proceeding from the C-terminus to the N-terminus, with the N-terminal Fmoc group of the preceding amino acid on the resin having been removed.[2][14]

Protocol 1: Coupling using HATU/DIPEA

This method is highly recommended for sterically hindered amino acids due to the high reactivity of the OAt-ester intermediate formed.[4][5][6]

Materials:

-

Fmoc-deprotected peptide-resin

-

Z-Tyr(tbu)-ome

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[2] Drain the DMF.

-

Activation Mixture Preparation: In a separate vessel, dissolve Z-Tyr(tbu)-ome (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[4]

-

Pre-activation: Allow the solution to pre-activate for 2-5 minutes at room temperature.[2]

-

Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-4 hours. For highly hindered couplings, the reaction time can be extended.[4]

-